3-(5-Bromofuran-2-yl)-5-cyclohexyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(5-Bromofuran-2-yl)-5-cyclohexyl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups. It has a bromofuran moiety, a cyclohexyl group, and a 1,2,4-oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromine atom on the furan ring could potentially be reactive in substitution reactions. The 1,2,4-oxadiazole ring might also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and stability .科学的研究の応用
Synthesis and Biological Evaluation
The synthesis of 1,3,4-oxadiazole derivatives, including those related to 3-(5-Bromofuran-2-yl)-5-cyclohexyl-1,2,4-oxadiazole, has been a focus of research due to their broad range of biological effects. These compounds exhibit cytotoxic, antibacterial, antifungal, and anti-tubercular activities, making them valuable in the development of new therapeutic agents. For instance, derivatives have been prepared using acylhydrazide, reacted with various compounds to yield different 1,3,4-oxadiazole derivatives, showing remarkable antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Antimicrobial and Antifungal Activities
Research has also focused on the molecular docking studies of substituted benzofuran and pyrazole derivatives, including oxadiazole derivatives, to investigate their binding interactions with DNA gyrase of Mycobacterium tuberculosis, a validated target for the development of novel therapeutics. These studies have shown that certain derivatives exhibit high binding energy and low inhibition constant values, indicating strong affinity to DNA GyrB protein, and suggesting potential for antimicrobial applications (Sanjeeva et al., 2021).
Antileishmanial and Antibacterial Activities
The synthesis and evaluation of 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one have been studied for their antimicrobial activities, showing low effectiveness on bacterial species but high antileishmanial activity. This indicates the potential use of such compounds in the treatment of leishmaniasis, a disease caused by the Leishmania parasite (Ustabaş et al., 2020).
Therapeutic Potential and Drug Development
The therapeutic potential of oxadiazole or furadiazole-containing compounds has been highlighted, with 1,3,4-oxadiazoles being important synthons in drug development. These derivatives exhibit various biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. Their incorporation into drug structures points to their significant role in the development of new therapeutic agents (Siwach & Verma, 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(5-bromofuran-2-yl)-5-cyclohexyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c13-10-7-6-9(16-10)11-14-12(17-15-11)8-4-2-1-3-5-8/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZCUBCXDKSTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。